8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate
Overview
Description
8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction is carried out under reflux conditions using methanol sodium (MeONa) in butanol (BuOH) as the solvent . The reaction conditions can be adjusted depending on the desired substituents on the pyrido[1,2-a]pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate
- 3-Ethyl-2,4-dimethyl-pyrido[1,2-a]pyrimidinium perchlorate
- 2,4-Dihydroxy-5,7-diphenylpyrano[2,3-d]pyrimidin-8-ium perchlorate
Uniqueness
8-Methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N2.ClHO4/c1-16-12-13-23-20(18-10-6-3-7-11-18)15-19(22-21(23)14-16)17-8-4-2-5-9-17;2-1(3,4)5/h2-15H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGOKUSHYWYZSW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=[N+]2C=C1)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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